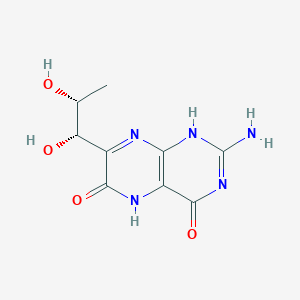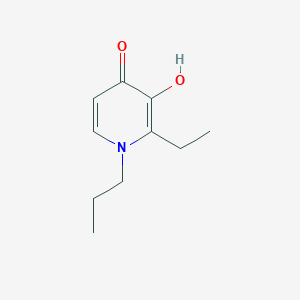
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (6F-DMP) is a heterocyclic compound that is used in various scientific research applications. It is a five-membered ring containing two nitrogen atoms, and it is a versatile building block for organic synthesis. 6F-DMP has been studied for its potential in the fields of medicinal chemistry, biochemistry, and drug discovery.
Scientific Research Applications
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione has been studied for its potential in the fields of medicinal chemistry, biochemistry, and drug discovery. It has been used as a starting material for the synthesis of various bioactive compounds, such as anti-inflammatory drugs and anticancer agents. It has also been used as a building block for the synthesis of small molecules and peptides.
Mechanism of Action
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is believed to interact with various proteins and enzymes in the body, leading to various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione are still being studied. In animal studies, it has been found to reduce inflammation, reduce pain, and reduce oxidative stress. It has also been found to have anti-cancer activity in cell culture studies. Additionally, it has been found to have neuroprotective effects in animal studies.
Advantages and Limitations for Lab Experiments
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is available commercially. Additionally, it is relatively stable and can be stored for long periods of time. However, 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is not soluble in water, so it must be dissolved in an organic solvent before use.
Future Directions
Future research on 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione could focus on its potential therapeutic applications. Studies could be conducted to determine its efficacy in treating various diseases and conditions. Additionally, studies could be conducted to further explore its mechanism of action and its biochemical and physiological effects. Further research could also focus on its potential toxicity, as well as its potential for drug-drug interactions. Finally, studies could be conducted to explore its potential for use in drug delivery systems.
Synthesis Methods
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione can be synthesized using a variety of methods. One method involves the reaction of 1,5-dimethyl-2-pyridone with fluorobenzene in the presence of a base such as sodium hydroxide. Another method involves the reaction of 1,5-dimethyl-2-pyridone with trifluoromethanesulfonic acid in the presence of a catalyst such as palladium.
properties
IUPAC Name |
6-fluoro-1,5-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h1-2H3,(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZDTGSHINPJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628605 |
Source


|
| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
112706-72-6 |
Source


|
| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)

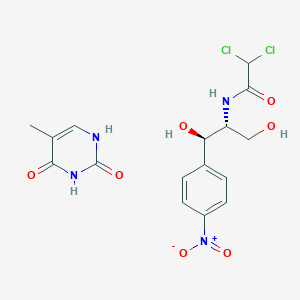
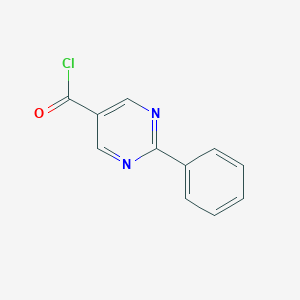
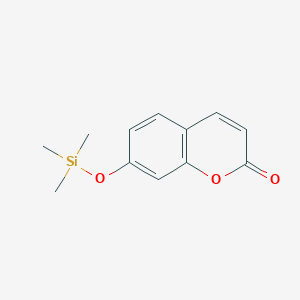
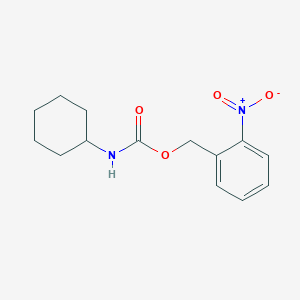
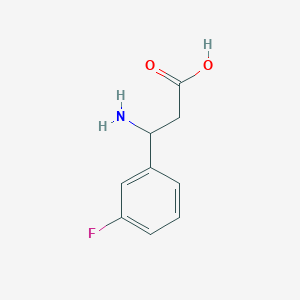
![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)

![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)
